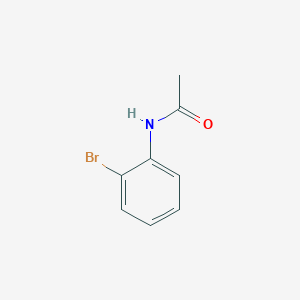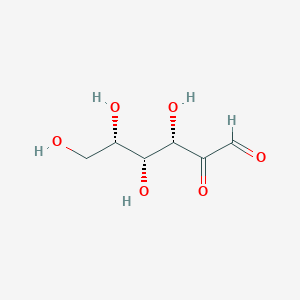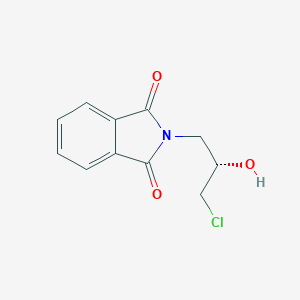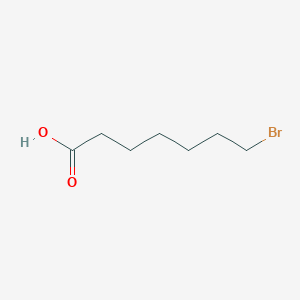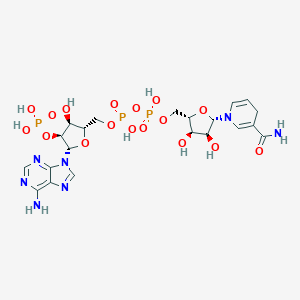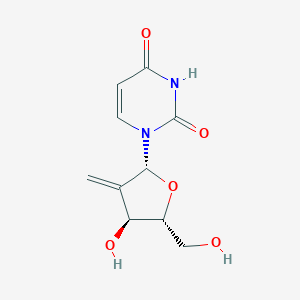![molecular formula C17H16N4O B057164 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one CAS No. 122852-86-2](/img/structure/B57164.png)
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- "5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one" is a complex organic compound belonging to the class of polycyclic imidazo[1,2-a]pyridine analogs. These compounds have garnered interest due to their unique structure and potential applications in various fields of chemistry.
Synthesis Analysis
- A novel approach to synthesize imidazo[1,2-a]pyridine analogs, like the one , involves the C–H amination of 2-(2′-aminophenyl)imidazo[1,2-a]pyridines using copper(II) triflate, trifluoroacetic acid, and (diacetoxyiodo)benzene (Łukasz Kielesiński, Mariusz Tasior, & D. Gryko, 2015).
Molecular Structure Analysis
- The molecular structure of this class of compounds often exhibits a ladder-type configuration, absorbing UV radiation and showing fluorescence properties. The specific molecular structure of "5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one" can be expected to demonstrate similar characteristics.
Chemical Reactions and Properties
- Imidazo[1,2-a]pyridines can undergo various chemical reactions, such as transformations into other heterocyclic compounds under different conditions, reflecting their versatile chemical properties (J. Khalafy, D. Setamdideh, & K. A. Dilmaghani, 2002).
Aplicaciones Científicas De Investigación
Chemical Modification and DNA Interaction
Research into similar compounds like 3-Amino-1-methyl-5H-pyrido[4,3-b]indole (Trp-P-2) has shown their capability to bind covalently to DNA after metabolic activation. These compounds, found in cooked foods, undergo oxidation to hydroxylamines by microsomes and further convert to O-acyl derivatives that interact with DNA. Understanding these interactions can provide insights into the mutagenic effects of certain dietary components and their potential carcinogenic risks (Hashimoto & Shudo, 1985).
Receptor Antagonist Potency
Similar structures, particularly those with methyl substituents on both the pyrimido[1,6-alpha]indole ring and the imidazole ring, have shown significant potency as 5-HT3 receptor antagonists. This activity is crucial for developing new therapeutic agents to manage conditions like nausea and vomiting, especially in chemotherapy patients. The optimized compounds from these series have been found to be more potent than some of the existing treatments, indicating a potential path for new drug development (Kato et al., 1994).
Isolation and Detection Techniques
Advances in isolation and detection methods for mutagenic amines in food sources highlight the importance of monitoring dietary intake and its implications for health. Solid-phase extraction and liquid chromatography have been optimized for isolating and concentrating mutagenic amines from beef extracts, improving the detection and understanding of these compounds' presence in everyday foods (Galceran, Pais, & Puignou, 1996).
Angiotensin II Receptor Antagonism
Research into nonpeptide angiotensin II antagonists has led to the development of compounds with significant potential in managing hypertension. The exploration of N-phenyl-1H-pyrrole derivatives as angiotensin II receptor antagonists offers a new approach to designing more effective treatments for high blood pressure, with some compounds showing promising activity in preclinical models (Bovy et al., 1993).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2/h3-8,10H,9H2,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMLEXILBQLXAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CN2C=CC3=C(C2=O)C4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]pyrido[4,3-b]indol-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)
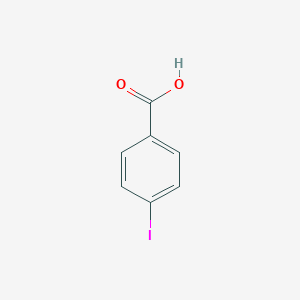
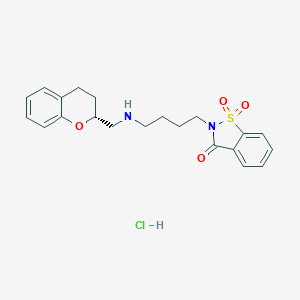
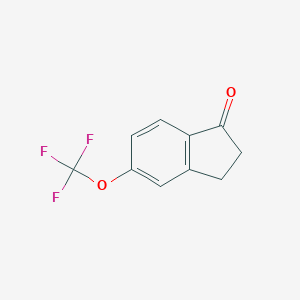

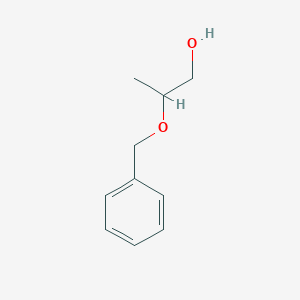
![(4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B57094.png)
![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)
